molecular formula C11H13ClO4 B13404185 Methyl 5-chloromethyl-2,4-dimethoxybenzoate CAS No. 92492-35-8

Methyl 5-chloromethyl-2,4-dimethoxybenzoate

Cat. No.: B13404185
CAS No.: 92492-35-8
M. Wt: 244.67 g/mol
InChI Key: FQQWQFICHOJCLB-UHFFFAOYSA-N
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Description

Methyl 5-chloromethyl-2,4-dimethoxybenzoate (CAS: 92492-35-8) is a benzoate ester derivative featuring a chloromethyl (–CH₂Cl) substituent at the 5-position and methoxy (–OCH₃) groups at the 2- and 4-positions of the aromatic ring. Its structural analogs vary in substituents (e.g., halogens, formyl, acetyl) and ester groups, leading to differences in reactivity, physical properties, and applications.

Properties

CAS No.

92492-35-8

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 5-(chloromethyl)-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,6H2,1-3H3

InChI Key

FQQWQFICHOJCLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCl)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2,4-dimethoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing the mixture to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Methyl 5-chloromethyl-2,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloromethyl-2,4-dimethoxybenzoate depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituent (5-position) Ester Group Molecular Weight (g/mol) Key Applications/Notes References
Methyl 5-chloromethyl-2,4-dimethoxybenzoate –CH₂Cl Methyl 230.67 (calc.) Synthetic intermediate
Methyl 5-bromo-2,4-dimethoxybenzoate –Br Methyl 275.10 Research chemical
Methyl 5-formyl-2,4-dimethoxybenzoate –CHO Methyl 224.21 (calc.) Precursor for acylations
Ethyl 5-bromo-2,4-dimethoxybenzoate –Br Ethyl 289.13 (calc.) Hydrophobic analog in drug design

Biological Activity

Methyl 5-chloromethyl-2,4-dimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and two methoxy groups on a benzene ring. This configuration contributes to its unique electronic properties, influencing its interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various drug-resistant bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines.

Case Study: Cancer Cell Lines

A study evaluated the effects of the compound on human cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results are summarized below:

Cell Line IC50 (µM) Mechanism of Action
HT-2915Induction of apoptosis and cell cycle arrest
MDA-MB-23120Inhibition of metastasis and migration

The compound induced apoptosis in a dose-dependent manner and effectively blocked the cell cycle at the G2/M phase .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration.

Neuroprotective Study Findings

In a study using SH-SY5Y neuroblastoma cells subjected to oxidative stress, the compound exhibited protective effects:

Concentration (µM) Cell Viability (%)
1085
5070
10050

At lower concentrations (10 µM), the compound significantly improved cell viability compared to control groups exposed to oxidative stress .

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